molecular formula C21H22N6O3S B3209712 1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 1060227-70-4

1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B3209712
CAS No.: 1060227-70-4
M. Wt: 438.5 g/mol
InChI Key: FWEIRCADNXQHLD-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core fused with a piperazine ring and a 2,5-dimethylbenzenesulfonyl group. The triazolopyridazine moiety is substituted at position 3 with a furan-2-yl group, contributing to its heteroaromatic character.

Properties

IUPAC Name

6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-15-5-6-16(2)18(14-15)31(28,29)26-11-9-25(10-12-26)20-8-7-19-22-23-21(27(19)24-20)17-4-3-13-30-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEIRCADNXQHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the molecular formula C21H22N6O3SC_{21}H_{22}N_{6}O_{3}S and a molecular weight of approximately 438.5 g/mol. It incorporates various functional groups, including a piperazine core, a sulfonyl group, and heterocyclic triazole-pyridazine moieties. These structural components contribute to its pharmacological properties.

Property Value
Molecular FormulaC21H22N6O3S
Molecular Weight438.5 g/mol
CAS Number1060227-70-4
Purity≥ 95%

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in several therapeutic areas, particularly in neurology and oncology. The following sections summarize key findings from recent studies.

Anticonvulsant Activity

A study investigating the anticonvulsant properties of related piperazine derivatives revealed that compounds with similar structural motifs exhibit significant activity in seizure models. For instance, derivatives were evaluated using the maximal electroshock seizure (MES) test, showing effective ED50 values comparable to established anticonvulsants like phenobarbital .

Antitumor Activity

Preliminary investigations into the antitumor effects of sulfonamide-containing compounds have shown promising results. In vitro assays demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has been correlated with specific structural features:

  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Piperazine Core : Imparts flexibility and allows for interaction with biological targets.
  • Triazole-Pyridazine Moiety : Contributes to receptor binding affinity and selectivity .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, the compound was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Cytotoxicity in Cancer Cells

A series of cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound effectively reduced cell viability at micromolar concentrations. The IC50 values were determined to be within a range that suggests further exploration for anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs include triazolopyridazine derivatives with variations in substituents (Table 1). These modifications significantly alter physicochemical and pharmacological profiles:

Substituent Effects on the Triazolopyridazine Core

  • The pyridin-2-yl substituent may enhance metal-binding capacity compared to furan .
  • 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine (868968-01-8) : The 2,5-dimethylphenyl group adds steric bulk, possibly reducing membrane permeability but improving selectivity via hydrophobic interactions .
  • Target Compound : Replacing sulfanyl with sulfonyl increases polarity, likely improving solubility. The furan-2-yl group, being less basic than pyridin-2-yl, may reduce off-target interactions but limit metal coordination .

Piperazine and Sulfonyl Modifications

Piperazine derivatives are common in drug design for their conformational flexibility and basicity. The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance metabolic resistance compared to simpler sulfonamides, as methyl groups hinder oxidative degradation .

Data Table: Structural and Hypothesized Properties of Triazolopyridazine Derivatives

Compound ID Substituents on Triazolopyridazine Key Features Hypothesized Impact
868967-94-6 4-Fluorophenylmethylsulfanyl, pyridin-2-yl Electron-withdrawing fluorine, sulfur linkage Increased metabolic stability; potential CYP450 interactions
868968-01-8 2,5-Dimethylphenylmethylsulfanyl, pyridin-2-yl Steric hindrance from methyl groups Improved selectivity via hydrophobic pockets; reduced solubility
Target Compound 2,5-Dimethylbenzenesulfonyl, furan-2-yl Sulfonyl group, furan heterocycle Enhanced solubility; possible reduced off-target binding vs. pyridine analogs

Research Findings and Limitations

  • Solubility : Sulfonyl-containing derivatives generally exhibit higher aqueous solubility than sulfanyl analogs due to increased polarity .
  • Binding Affinity : Pyridin-2-yl substituents in analogs (e.g., 868967-94-6) may offer stronger target engagement via metal coordination, whereas furan-2-yl could prioritize π-π interactions .

Limitations: Experimental validation is required to confirm these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

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